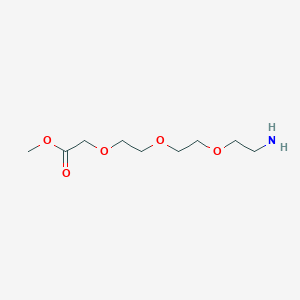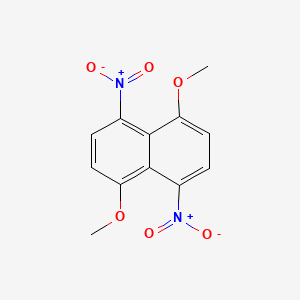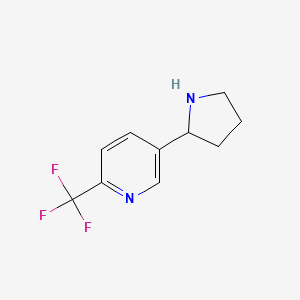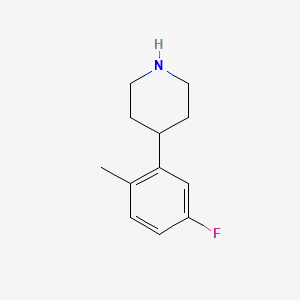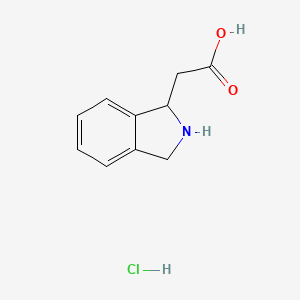
2-(2,3-dihydro-1H-isoindol-1-yl)aceticacidhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-Dihydro-1H-isoindol-1-yl)acetic acid hydrochloride is a chemical compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents . This compound is characterized by the presence of an isoindoline ring system attached to an acetic acid moiety, with a hydrochloride salt form to enhance its solubility and stability.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-dihydro-1H-isoindol-1-yl)acetic acid hydrochloride typically involves the following steps:
Formation of Isoindoline Ring: The isoindoline ring can be synthesized through the reduction of phthalimide derivatives using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions.
Attachment of Acetic Acid Moiety: The acetic acid moiety can be introduced through a nucleophilic substitution reaction, where the isoindoline derivative reacts with a suitable acetic acid derivative, such as bromoacetic acid, in the presence of a base like potassium carbonate (K2CO3).
Formation of Hydrochloride Salt: The final step involves the conversion of the free acid form to its hydrochloride salt by reacting with hydrochloric acid (HCl) in an appropriate solvent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides or esters.
科学的研究の応用
2-(2,3-Dihydro-1H-isoindol-1-yl)acetic acid hydrochloride has several scientific research applications:
作用機序
The mechanism of action of 2-(2,3-dihydro-1H-isoindol-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways:
類似化合物との比較
2-(1-Oxo-2,3-dihydro-1H-isoindol-2-yl)acetic acid: Similar structure but with an oxo group at the isoindoline ring.
4-(1,3-Dihydro-2H-isoindol-2-yl)butanoic acid hydrochloride: Contains a butanoic acid moiety instead of acetic acid.
2-((1,3-Dioxoisoindolin-2-yl)oxy)acetic acid: Features a dioxoisoindoline ring system.
Uniqueness: 2-(2,3-Dihydro-1H-isoindol-1-yl)acetic acid hydrochloride is unique due to its specific isoindoline structure combined with an acetic acid moiety, which imparts distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications .
特性
分子式 |
C10H12ClNO2 |
|---|---|
分子量 |
213.66 g/mol |
IUPAC名 |
2-(2,3-dihydro-1H-isoindol-1-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C10H11NO2.ClH/c12-10(13)5-9-8-4-2-1-3-7(8)6-11-9;/h1-4,9,11H,5-6H2,(H,12,13);1H |
InChIキー |
ROUYTLAAVMMSSN-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC=CC=C2C(N1)CC(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




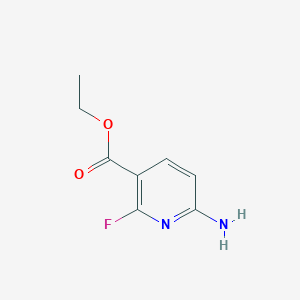
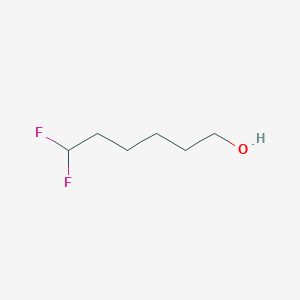
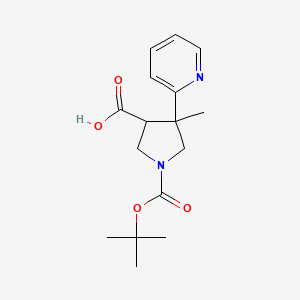
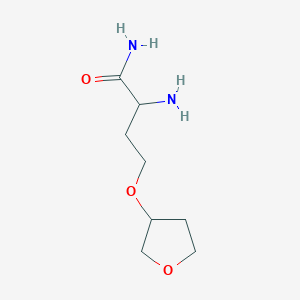
![3-[(Oxolan-2-yl)methyl]pyrrolidine](/img/structure/B13522848.png)
